Cas no 1568072-46-7 ((1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol)

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol
- (1S)-2-azido-1-(5-bromothiophen-2-yl)ethanol
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- MDL: MFCD25985091
- インチ: 1S/C6H6BrN3OS/c7-6-2-1-5(12-6)4(11)3-9-10-8/h1-2,4,11H,3H2/t4-/m0/s1
- InChIKey: SJYXROMZLMOCMY-BYPYZUCNSA-N
- ほほえんだ: BrC1=CC=C([C@H](CN=[N+]=[N-])O)S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 197
- トポロジー分子極性表面積: 62.8
- 疎水性パラメータ計算基準値(XlogP): 2.7
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-282680-0.5g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 0.5g |
$809.0 | 2023-09-09 | ||
Enamine | EN300-282680-5.0g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-282680-1g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 1g |
$842.0 | 2023-09-09 | ||
Enamine | EN300-282680-0.1g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 0.1g |
$741.0 | 2023-09-09 | ||
Enamine | EN300-282680-2.5g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 2.5g |
$1650.0 | 2023-09-09 | ||
Enamine | EN300-282680-10.0g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-282680-0.05g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 0.05g |
$707.0 | 2023-09-09 | ||
Enamine | EN300-282680-1.0g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-282680-0.25g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 0.25g |
$774.0 | 2023-09-09 | ||
Enamine | EN300-282680-5g |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |
1568072-46-7 | 5g |
$2443.0 | 2023-09-09 |
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-olに関する追加情報
The Compound CAS No. 1568072-46-7: (1S)-2-Azido-1-(5-Bromothiophen-2-Yl)Ethan-1-Ol
The compound CAS No. 1568072-46-7, commonly referred to as (1S)-2-Azido-1-(5-Bromothiophen-2-Yl)Ethan-1-Ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in modern organic synthesis and drug discovery.
The azide group (-N3) attached to the ethanolic backbone of this compound plays a crucial role in its reactivity and functionality. Azides are well-known for their participation in click chemistry reactions, particularly the Huisgen cycloaddition reaction, which has revolutionized the way chemists build complex molecules. The presence of the azide group in (1S)-2-Azido-1-(5-Bromothiophen-2-Yl)Ethan-1-Ol makes it an ideal candidate for such reactions, enabling the formation of stable triazole rings under mild conditions.
The thiophene ring substituent further enhances the compound's versatility. Thiophenes are heterocyclic aromatic compounds known for their stability and unique electronic properties. In this case, the thiophene ring is substituted with a bromine atom at the 5-position, introducing additional reactivity and directing effects that can be exploited in various synthetic transformations. The stereochemistry at the chiral center (denoted by the (S) configuration) adds another layer of complexity and specificity to the molecule, making it suitable for enantioselective reactions.
Recent studies have highlighted the potential of (1S)-2-Azido-1-(5-Bromothiophen-2-Yl)Ethan-1-Ol in drug delivery systems and bioconjugation chemistry. Its azide functionality allows for efficient coupling with alkyne-containing molecules, enabling the creation of bioconjugates with improved pharmacokinetic properties. Additionally, the bromine substituent on the thiophene ring can serve as a handle for further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions, opening up new avenues for chemical diversification.
In terms of synthesis, (1S)-2-Azido-1-(5-Bromothiophen-2-Yl)Ethan-1-Ol can be prepared via a multi-step process involving nucleophilic substitution, azide introduction, and stereochemical control. The use of chiral auxiliary reagents or asymmetric catalysis ensures the desired (S)-configuration at the chiral center, which is critical for maintaining the compound's biological activity and selectivity.
From a pharmacological perspective, this compound has shown promise in preliminary assays targeting specific biological pathways. Its ability to modulate enzyme activity or interact with cellular receptors makes it a valuable lead compound in drug discovery programs. Furthermore, its structural features suggest potential applications in imaging agents or sensors due to its optical properties and reactivity.
As research on (1S)-2-Azido-1-(5-Bromothiophen-2-Yl)Ethan-1-Ol continues to advance, its role in chemical biology and materials science is expected to grow significantly. Its unique combination of functional groups and stereochemistry positions it as a versatile building block for constructing complex molecules with tailored properties.
In conclusion, CAS No. 1568072-46-7 represents a cutting-edge compound with wide-ranging applications across multiple disciplines. Its design integrates key functional groups and stereochemical elements that make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and beyond.
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